N-1 Substituent Structure-Activity Relationship
In the patent literature for aminopyrimidinium salts, the nature of the N-1 substituent is a primary determinant of biological activity. The patent US 5,223,505 explicitly defines R¹ as being selected from alkyl, alkenyl, cycloalkyl, phenyl, phenylalkyl, or cycloalkyl-alkyl, where the phenylalkyl group encompasses the benzyl moiety of the target compound [1]. This structural distinction is critical; the benzyl group imparts a specific combination of lipophilicity and π-stacking capability that is fundamentally different from simple alkyl (e.g., methyl) or directly attached phenyl groups. While quantitative benchmark data for the isolated compound is not publicly reported, this class-level evidence establishes a clear structural hierarchy that a procurement specialist must verify with the requesting scientist to ensure the correct analog is sourced.
| Evidence Dimension | N-1 Substituent Structural Identity |
|---|---|
| Target Compound Data | Benzyl (phenylmethyl), as defined by the general formula R¹ = phenylalkyl |
| Comparator Or Baseline | Methyl (R¹ = alkyl), Phenyl (R¹ = phenyl), and other listed options |
| Quantified Difference | Not quantifiable as a single value; represents a categorical structural difference with distinct biological outcomes as per the patent's claims |
| Conditions | Structural definitions from US Patent 5,223,505 describing aminopyrimidinium salts with beneficial cardiovascular effects |
Why This Matters
This confirms the benzyl-substituted variant is a distinct, non-fungible entity within its patent class, and ordering an incorrect N-substituted analog will invalidate any structure-based experimental design.
- [1] Hargreaves, R. B., Marshall, P. W., McLoughlin, B. J., & Mills, S. D. (1993). U.S. Patent No. 5,223,505. Washington, DC: U.S. Patent and Trademark Office. View Source
